

The Structure and Function of STING Ligand-2: A Technical Overview

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Compound of Interest

Compound Name: *STING ligand-2*

Cat. No.: *B15610284*

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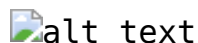
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response. Consequently, STING has emerged as a promising therapeutic target for infectious diseases and oncology. "**STING ligand-2**," also cataloged as "STING agonist 2" in the IUPHAR/BPS Guide to PHARMACOLOGY (GtoPdb Ligand ID: 10127), is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein. Developed by GlaxoSmithKline, this compound represents a class of systemically active immune-modifying agents with the potential for broad therapeutic applications.

Chemical Structure and Properties

STING ligand-2 is a heterocyclic amide with the chemical name N-(4-(6-fluoro-1H-indazol-1-yl)phenyl)-6-(1H-imidazol-1-yl)-2-(pyridin-2-yl)nicotinamide. Its structure is distinct from the natural cyclic dinucleotide ligands of STING, such as cGAMP.

2D Structure:



Chemical Properties:

Property	Value
Molecular Formula	C30H20FN7O
Molecular Weight	513.5 g/mol
SMILES	<chem>C1=CC=C(C(=N1)C2=NC(=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=C(C5=CC=CC=C54)F)N6C=CN=C6)C7=CC=CC=N7</chem>

Quantitative Biological Data

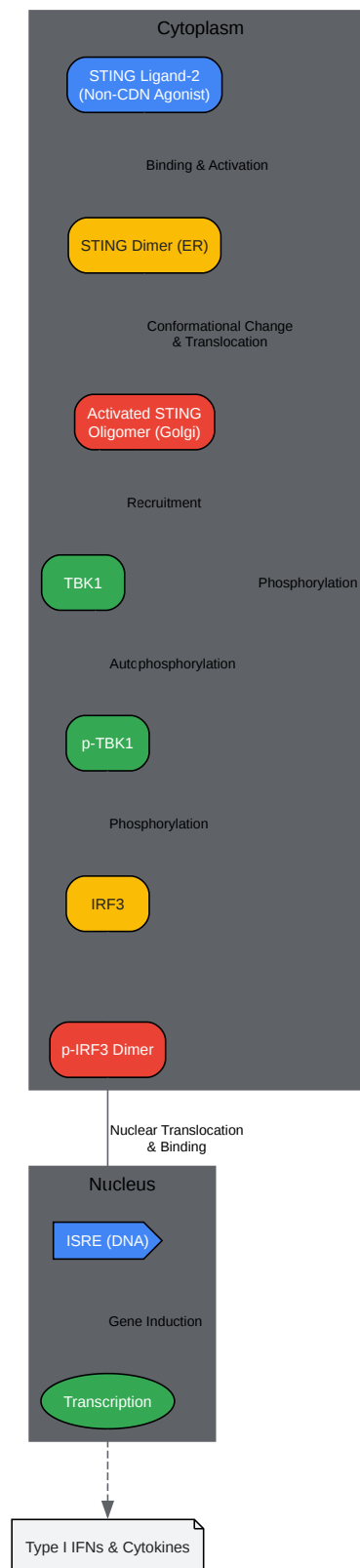
Specific quantitative binding affinity (Kd or IC50) and efficacy (EC50) data for **STING ligand-2** (Example 124 in patent WO2017175147A1) are not detailed in the publicly available literature. However, for context, representative data for other potent non-cyclic dinucleotide STING agonists are presented below. These values are typically determined using in vitro assays such as IFN- β reporter assays in human monocytic cell lines (e.g., THP-1).

Table 1: Representative Quantitative Data for Non-Cyclic Dinucleotide STING Agonists

Compound	Assay Type	Cell Line	Potency (EC50/IC50)	Reference
MSA-2	IFN- β Secretion	THP-1	~8 nM (covalent dimer)	[1]
SNX281	3H-cGAMP Competition	Human STING	IC50: 4.1 \pm 2.2 μ M	[2]
KAS-08	ISG Reporter Assay	THP-1	EC50: 0.18 μ M	

STING Signaling Pathway

Upon binding to the STING dimer, non-cyclic dinucleotide agonists induce a conformational change that leads to the activation and oligomerization of STING. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines.[3]



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Caption: STING signaling pathway activated by a non-CDN agonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **STING ligand-2** are proprietary. However, the following are representative methodologies for the synthesis and evaluation of similar non-cyclic dinucleotide STING agonists.

Synthesis of a Representative Non-Cyclic Dinucleotide STING Agonist

The synthesis of nicotinamide-based compounds often involves the coupling of a carboxylic acid with an amine. For a molecule like **STING ligand-2**, a multi-step synthesis would be required, likely culminating in an amide bond formation between a substituted nicotinic acid and a substituted aniline.

Example: Amide Coupling Reaction

- **Acid Chloride Formation:** To a solution of a substituted nicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
- Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
- **Amide Formation:** Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in dichloromethane at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- **Work-up and Purification:** Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired nicotinamide derivative.

In Vitro STING Activation Assay (IFN- β Reporter Assay)

This assay measures the ability of a compound to activate the STING pathway, leading to the production of IFN- β .

- **Cell Culture:** Culture THP-1 dual reporter cells, which contain a secreted luciferase gene under the control of an IRF-inducible promoter, in appropriate growth medium.
- **Cell Plating:** Seed the cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 μ L of assay medium.
- **Compound Treatment:** Prepare serial dilutions of the test compound (e.g., **STING ligand-2**) in assay medium. Add 25 μ L of the diluted compound to the wells. For control wells, add 25 μ L of assay medium.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- **Luciferase Assay:** Prepare a luciferase assay reagent according to the manufacturer's instructions. Add 100 μ L of the reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking.
- **Data Acquisition:** Measure the luminescence using a luminometer.
- **Data Analysis:** Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.

TBK1/IRF3 Phosphorylation Assay (Western Blot)

This assay directly assesses the activation of downstream signaling components of the STING pathway.

- **Cell Treatment:** Seed THP-1 cells in a 6-well plate and treat with various concentrations of the STING agonist for a specified time (e.g., 1-4 hours).
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blot:
 - Normalize the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β -actin) as a loading control.
 - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the level of TBK1 and IRF3 phosphorylation relative to the total protein levels.

Conclusion

STING ligand-2 is a novel, non-cyclic dinucleotide STING agonist with a chemical structure optimized for systemic activity. While specific quantitative data for this compound are not widely available, the methodologies for its synthesis and characterization are well-established within the field of medicinal chemistry and immunology. The development of such small molecule agonists that can effectively and safely modulate the STING pathway holds significant promise for the future of cancer immunotherapy and the treatment of infectious diseases. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this and related compounds.

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